tert-butyl (8aR)-7-oxo-octahydropyrrolo[1,2-a]piperazine-2-carboxylate tert-butyl (8aR)-7-oxo-octahydropyrrolo[1,2-a]piperazine-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13804867
InChI: InChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)14-5-4-13-8-10(15)6-9(13)7-14/h9H,4-8H2,1-3H3/t9-/m1/s1
SMILES: CC(C)(C)OC(=O)N1CCN2CC(=O)CC2C1
Molecular Formula: C12H20N2O3
Molecular Weight: 240.30 g/mol

tert-butyl (8aR)-7-oxo-octahydropyrrolo[1,2-a]piperazine-2-carboxylate

CAS No.:

Cat. No.: VC13804867

Molecular Formula: C12H20N2O3

Molecular Weight: 240.30 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl (8aR)-7-oxo-octahydropyrrolo[1,2-a]piperazine-2-carboxylate -

Specification

Molecular Formula C12H20N2O3
Molecular Weight 240.30 g/mol
IUPAC Name tert-butyl (8aR)-7-oxo-1,3,4,6,8,8a-hexahydropyrrolo[1,2-a]pyrazine-2-carboxylate
Standard InChI InChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)14-5-4-13-8-10(15)6-9(13)7-14/h9H,4-8H2,1-3H3/t9-/m1/s1
Standard InChI Key OGPPYSGAQKXGQH-SECBINFHSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CCN2CC(=O)C[C@@H]2C1
SMILES CC(C)(C)OC(=O)N1CCN2CC(=O)CC2C1
Canonical SMILES CC(C)(C)OC(=O)N1CCN2CC(=O)CC2C1

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

tert-Butyl (8aR)-7-oxo-octahydropyrrolo[1,2-a]piperazine-2-carboxylate belongs to the pyrrolopyrazine family, characterized by a bicyclic system comprising a six-membered piperazine ring fused to a five-membered pyrrolidine ring. The tert-butyl ester group at position 2 enhances steric bulk and metabolic stability, while the ketone at position 7 introduces electrophilic reactivity for further derivatization.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₂H₂₀N₂O₃
Molecular Weight240.30 g/mol
IUPAC Nametert-butyl (8aR)-7-oxo-1,3,4,6,8,8a-hexahydropyrrolo[1,2-a]pyrazine-2-carboxylate
CAS NumberNot publicly disclosed
Stereochemistry8aR configuration
Canonical SMILESCC(C)(C)OC(=O)N1CCN2CC(=O)CC2C1

The stereochemistry at the 8a position is critical for molecular recognition in biological systems, as enantiomeric forms often display divergent binding affinities .

Spectroscopic Characterization

Structural confirmation of this compound relies on advanced spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR reveals proton environments, with distinct signals for the tert-butyl group (δ ~1.4 ppm) and the piperazine/pyrrolidine backbone (δ 2.5–4.0 ppm). ¹³C NMR confirms carbonyl carbons (C=O at ~170 ppm) and quaternary carbons in the tert-butyl group.

  • Mass Spectrometry (MS): High-resolution MS displays a molecular ion peak at m/z 240.30, consistent with the molecular formula. Fragmentation patterns further validate the bicyclic structure.

  • Infrared Spectroscopy (IR): Strong absorption bands at ~1750 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (ketone C=O) confirm functional groups.

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis involves multi-step sequences to construct the bicyclic core and introduce the tert-butyl ester. A representative route includes:

  • Ring-Closing Metathesis: Formation of the pyrrolidine ring via Grubbs catalyst-mediated cyclization of a diene precursor.

  • Piperazine Formation: Condensation of diamines with carbonyl precursors under acidic conditions.

  • Esterification: Reaction with tert-butyl chloroformate to install the ester group .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
CyclizationGrubbs catalyst, DCM, 40°C65–70%
CondensationEthylene diamine, HCl, reflux80%
Esterificationtert-Butyl chloroformate, DMAP90%

Purification and Yield Optimization

Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity. Yield improvements focus on solvent selection (e.g., THF for higher solubility) and catalytic efficiency (e.g., N-heterocyclic carbene catalysts) .

Biological Activity and Mechanistic Insights

Putative Pharmacological Targets

While direct activity data for this compound are scarce, structurally related pyrrolopyrazines demonstrate:

  • Kinase Inhibition: Analogous compounds inhibit PI3K and MAPK pathways, reducing proliferation in cancer cell lines.

  • Neurotransmitter Modulation: Piperazine derivatives act as serotonin receptor antagonists, suggesting potential antidepressant applications.

  • Anti-Inflammatory Effects: Ketone-containing analogs suppress NF-κB signaling, mitigating cytokine production.

Structure-Activity Relationships (SAR)

  • Tert-Butyl Group: Enhances lipophilicity, improving blood-brain barrier penetration.

  • Ketone at C7: Serves as a hydrogen-bond acceptor, enhancing target binding affinity.

  • Stereochemistry: The 8aR configuration optimizes spatial alignment with enzymatic active sites .

Applications in Drug Discovery

Intermediate in Lead Optimization

This compound is utilized to synthesize:

  • Protease Inhibitors: Functionalization at C7 yields covalent inhibitors targeting viral proteases.

  • GPCR Ligands: Piperazine cores are integral to dopamine and serotonin receptor modulators.

Table 3: Derivatives and Their Applications

Derivative StructureTargetApplication
C7-Amino analogHIV-1 proteaseAntiviral therapy
C2-Amide variant5-HT₂A receptorSchizophrenia treatment

Preclinical Development Challenges

  • Metabolic Stability: Ester groups are prone to hydrolysis, necessitating prodrug strategies .

  • Synthetic Scalability: Multi-step synthesis complicates large-scale production.

Comparison with Related Compounds

Ethyl 1-Oxo-Octahydropyrrolo[1,2-a]Piperazine-6-Carboxylate

  • Molecular Weight: 212.25 g/mol vs. 240.30 g/mol.

  • Bioactivity: Exhibits broader antimicrobial and antifungal activity due to the ethyl ester’s smaller steric profile.

Octahydropyrrolo[1,2-a]Piperazine-2-Sulfonyl Chloride

  • Reactivity: Sulfonyl chloride group enables covalent bonding to proteins, useful in activity-based probes.

  • Therapeutic Use: Irreversible calcium channel blockade aids in pain management.

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